9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. Common starting materials include brominated aromatic compounds and methoxy-substituted phenyl derivatives. The synthesis may involve:
Bromination: Introduction of a bromine atom into the aromatic ring.
Methoxylation: Introduction of methoxy groups (-OCH3) into the phenyl rings.
Cyclization: Formation of the pyrazolobenzoxazine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of pyrazolobenzoxazines are explored for their potential therapeutic applications, including drug development for various diseases.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolobenzoxazines: Other compounds in this class with different substituents.
Benzoxazines: Compounds with similar core structures but lacking the pyrazole ring.
Phenyl Derivatives: Compounds with similar phenyl substituents but different core structures.
Uniqueness
The uniqueness of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H23BrN2O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
9-bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O4/c1-29-18-8-4-15(5-9-18)25-28-21(19-13-17(26)7-11-22(19)32-25)14-20(27-28)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
InChI Key |
ABQQBECRCWWZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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